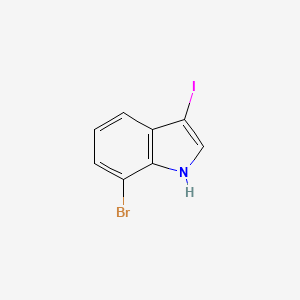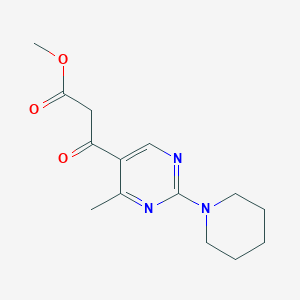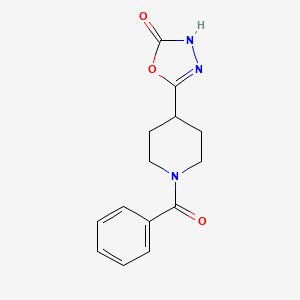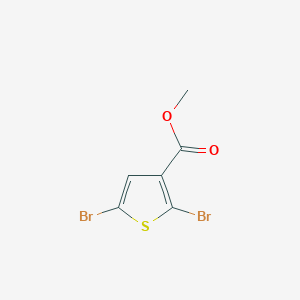![molecular formula C16H19N3O2 B1375775 tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1395493-13-6](/img/structure/B1375775.png)
tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Übersicht
Beschreibung
Tert-butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (TPDPC) is an organometallic compound that has recently been studied for its potential applications in a variety of scientific research fields. TPDPC has been found to have unique properties that make it attractive for use in the laboratory, including its low toxicity, low odor, and low volatility. In addition, TPDPC is a relatively stable compound and has been found to be non-irritating and non-toxic in lab experiments.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structures
Hydrogen Bonding in Pyrazoles
Research demonstrates that molecules similar to tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate form various hydrogen-bonded structures. These include chains and sheets formed through N-H...O and C-H...O hydrogen bonds, as well as π-π stacking interactions, highlighting the compound's potential in studying molecular interactions and crystal engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).
Structural Analysis of Pyrazoles
Another study focused on the structural analysis of pyrazole derivatives, revealing insights into their molecular conformations and hydrogen bonding patterns. This information is crucial for understanding the behavior of these compounds in various applications, including materials science and pharmaceuticals (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Synthetic Applications and Chemical Reactions
Organocatalyzed Synthesis
A recent study explored the organocatalyzed synthesis of a compound structurally related to this compound. This research contributes to the understanding of synthetic pathways and the development of new pharmaceuticals and organic materials (Hozjan et al., 2023).
Chemical Reactivity and Synthesis
Another study investigated the reactivity of ynamide tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine. This kind of research provides insights into the reactivity and potential synthetic applications of similar pyrazole derivatives (González et al., 2013).
Wirkmechanismus
Target of Action
Tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is primarily targeted towards deubiquitylating enzymes (DUBs) and/or desumoylating enzymes . In particular, it inhibits ubiquitin C-terminal hydrolase 7 or ubiquitin specific peptidase 7 (USP7) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA damage response .
Mode of Action
The compound interacts with its targets, DUBs and/or desumoylating enzymes, by binding to their active sites, thereby inhibiting their activity . This inhibition results in the accumulation of ubiquitinated proteins, leading to the disruption of cellular processes .
Biochemical Pathways
The inhibition of DUBs and desumoylating enzymes by this compound affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins in the cell. The compound’s action disrupts this system, leading to the accumulation of ubiquitinated proteins and affecting various downstream cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of protein degradation, alteration of the cell cycle, and interference with DNA damage response . These effects can lead to the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Biochemische Analyse
Biochemical Properties
tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitylating enzymes (DUBs) and desumoylating enzymes, which are crucial in the regulation of protein degradation and post-translational modifications . The nature of these interactions often involves the inhibition of enzyme activity, thereby affecting the stability and function of target proteins.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression profiles and metabolic flux . These effects are critical in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in metabolic pathways and organ function . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions are essential for understanding the compound’s impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various tissues, where it may accumulate or be metabolized . These processes are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-10-12-9-17-19(14(12)11-18)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSEDUVLKLHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856746 | |
| Record name | tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-13-6 | |
| Record name | tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)



![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)


![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)



